molecular formula C10H14N2O2 B2803866 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2108327-51-9

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2803866
CAS No.: 2108327-51-9
M. Wt: 194.234
InChI Key: QFUKMGRCJSZWEU-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a carboxamide group attached to a dihydropyridine ring.

Preparation Methods

The synthesis of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of tert-butylamine with a suitable dihydropyridine precursor. One common method includes the use of tert-butyl isocyanate and 2-oxo-1,2-dihydropyridine-3-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, while reduction can produce 2-hydroxy-1,2-dihydropyridine-3-carboxamide.

Scientific Research Applications

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate receptor activity in the nervous system, contributing to its potential neuroprotective properties .

Comparison with Similar Compounds

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-6-4-5-7(8(11)13)9(12)14/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUKMGRCJSZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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